molecular formula C9H6F2N2O2 B1149091 (S)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid CAS No. 1212919-77-1

(S)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid

Cat. No.: B1149091
CAS No.: 1212919-77-1
M. Wt: 212.1529464
InChI Key:
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Description

(S)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is a chiral amino acid derivative with significant interest in pharmaceutical and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-cyano-3,5-difluorobenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form the corresponding β-hydroxy acid.

    Reduction: The β-hydroxy acid is then reduced to the corresponding amino acid using a reducing agent such as sodium borohydride.

    Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors for the aldol condensation and reduction steps to enhance yield and efficiency.

    Chiral Catalysts: Employing chiral catalysts in the synthesis to directly produce the (S)-enantiomer, reducing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The cyano group can be reduced to an amine using hydrogenation.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(4-cyano-3,5-difluorophenyl)acetic acid involves:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways: The compound can modulate biochemical pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-cyano-3,5-difluorophenyl)propanoic acid: Similar structure but with a propanoic acid backbone.

    2-Amino-2-(4-cyano-3,5-difluorophenyl)butanoic acid: Similar structure but with a butanoic acid backbone.

Uniqueness

(S)-2-Amino-2-(4-cyano-3,5-difluorophenyl)acetic acid is unique due to its specific chiral center and the presence of both cyano and difluorophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1212919-77-1

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.1529464

Synonyms

(S)-2-aMino-2-(4-cyano-3,5-difluorophenyl)acetic acid

Origin of Product

United States

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